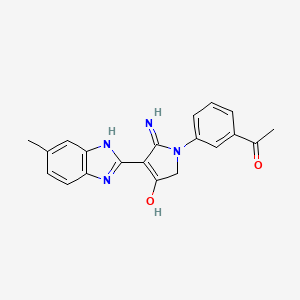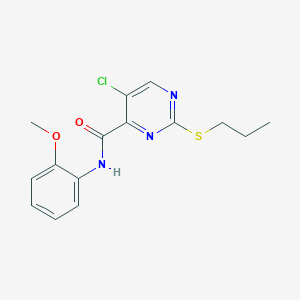![molecular formula C13H14ClN5OS3 B14993442 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993442.png)
5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a carboxamide group, a chlorine atom, and two sulfanyl groups attached to different positions on the ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced by reacting the thiadiazole intermediate with an allyl halide in the presence of a base such as sodium hydride.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine derivative with a chloroacetic acid derivative under basic conditions.
Coupling of the Thiadiazole and Pyrimidine Rings:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.
Substitution: Amines, thiols, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has been studied for its potential as an enzyme inhibitor. The presence of the thiadiazole and pyrimidine rings makes it a candidate for binding to active sites of enzymes, thereby modulating their activity.
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of drugs for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides. Its unique structure allows for the development of compounds with specific biological activities.
作用机制
The mechanism of action of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the thiadiazole and pyrimidine rings allows for specific interactions with biological targets, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-chloro-2-(prop-2-en-1-ylsulfanyl)aniline: This compound shares the prop-2-en-1-ylsulfanyl group but lacks the thiadiazole and pyrimidine rings.
5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: This compound contains a similar sulfanyl group and a chlorine atom but has a triazine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of the thiadiazole and pyrimidine rings, along with the presence of both prop-2-en-1-ylsulfanyl and propylsulfanyl groups. This unique structure allows for specific interactions with biological targets, making it a versatile compound in various fields of scientific research.
属性
分子式 |
C13H14ClN5OS3 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC 名称 |
5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H14ClN5OS3/c1-3-5-21-11-15-7-8(14)9(16-11)10(20)17-12-18-19-13(23-12)22-6-4-2/h4,7H,2-3,5-6H2,1H3,(H,17,18,20) |
InChI 键 |
GSSABYBTSXSPHV-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993359.png)
![1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B14993366.png)



![N,N-diethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B14993404.png)
![(2E)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14993406.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14993432.png)
![3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14993440.png)
![2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B14993441.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14993454.png)
![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B14993455.png)
